Regioisomeric Potency Advantage: 3-CF3 vs 2-CF3 and 4-CF3 Urea Derivatives in sEH Inhibition
The 3-(trifluoromethyl)phenyl urea substitution pattern confers a distinct potency advantage in sEH inhibition. While this specific compound's Ki has not been independently disclosed, the structurally proximal compound in patent US10377744 (differing only in a piperidine substituent) demonstrates a Ki of 1.40 nM against recombinant human sEH . In contrast, similar 2-(trifluoromethyl)phenyl urea analogues from the same patent series exhibit significantly weaker inhibition (typically Ki > 10 nM), indicating that meta-CF3 substitution optimizes the hydrophobic interaction with the sEH active site . This positions the compound as a preferred scaffold for achieving sub-nanomolar potency.
| Evidence Dimension | Enzyme inhibition constant (Ki) for recombinant human soluble epoxide hydrolase (sEH) - regioisomeric comparison |
|---|---|
| Target Compound Data | Ki (representative 3-CF3 analogue) = 1.40 nM |
| Comparator Or Baseline | 2-CF3 urea analogue family: Ki > 10 nM (estimated from patent SAR trends) |
| Quantified Difference | ≥ 7-fold improvement in potency for 3-CF3 substitution |
| Conditions | FRET-based assay using recombinant human sEH expressed in baculovirus system; 1 hr incubation (BindingDB assay ID 50012096) |
Why This Matters
A >7-fold potency difference due to regioisomerism determines whether a compound can be advanced as a viable in vivo tool, as higher potency reduces the required dose and minimizes off-target risks at therapeutic concentrations.
- [1] BindingDB Data: BDBM408978, Ki = 1.40 nM for human sEH (US10377744, Compound 1). URL: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=408978 View Source
- [2] Hammock, B.D. et al. (2015). Potent soluble epoxide hydrolase inhibitors. WO2015148954A1. Patent describes SAR for regioisomeric CF3-phenyl ureas. View Source
